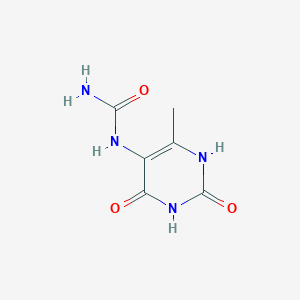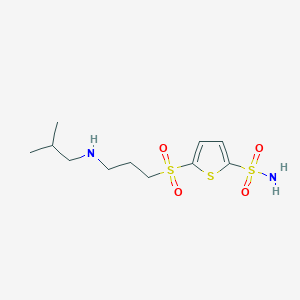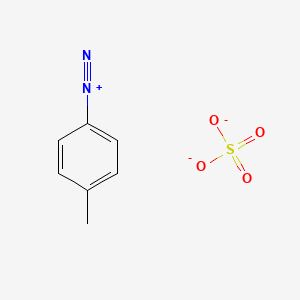
4-(Methyl)benzenediazonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a methyl group (CH₃) attached to the benzene ring, which is further bonded to a diazonium group and paired with a sulfate anion (SO₄²⁻). This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline (p-toluidine). The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to generate nitrous acid (HNO₂) in situ.
Diazotization Reaction: The 4-methylaniline is dissolved in an acidic solution and cooled to 0-5°C. The freshly prepared nitrous acid is then added to this solution, resulting in the formation of 4-(Methyl)benzenediazonium ion.
Formation of Diazonium Salt: The diazonium ion is then paired with a sulfate anion to form this compound.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process is carefully controlled to maintain low temperatures and prevent decomposition. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to introduce halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Aromatic Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-(Methyl)benzenediazonium sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the modification of biomolecules and surfaces for biochemical studies.
Medicine: Utilized in the development of diagnostic dyes and imaging agents.
Industry: Applied in the production of azo dyes, which are used in textiles, printing, and other industries.
Wirkmechanismus
The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
4-(Methyl)benzenediazonium sulfate can be compared with other diazonium salts, such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the methyl group, leading to different reactivity and applications.
4-Nitrobenzenediazonium Sulfate: Contains a nitro group instead of a methyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the methyl group, making it suitable for particular synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
32066-79-8 |
|---|---|
Molekularformel |
C7H7N2O4S- |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
4-methylbenzenediazonium;sulfate |
InChI |
InChI=1S/C7H7N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI-Schlüssel |
HPCMIAPGRVJDFO-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
Verwandte CAS-Nummern |
57573-52-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)


![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
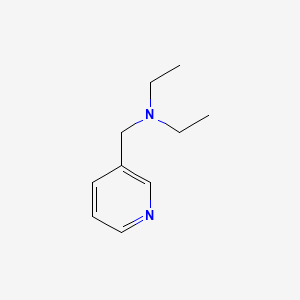

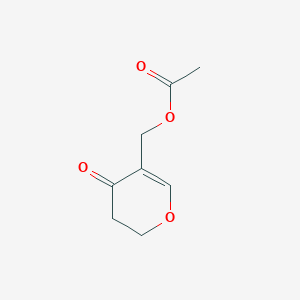

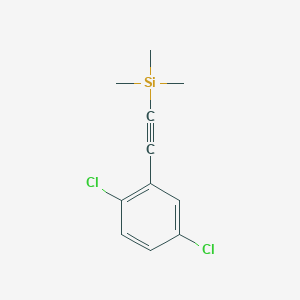
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
